molecular formula C18H18F3N7O B2530524 6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097915-62-1

6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2530524
CAS No.: 2097915-62-1
M. Wt: 405.385
InChI Key: JRILBZVQGWDEHG-UHFFFAOYSA-N
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Description

This compound (CAS: 2097917-54-7) is a heterocyclic molecule featuring a pyridazinone core substituted with a pyrazole ring and a piperidine-linked trifluoromethylpyrimidine group. Its molecular formula is C₁₉H₁₈F₃N₉O, with a molecular weight of 445.4 g/mol (see Table 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazinone and pyrazole moieties are common in bioactive molecules targeting kinases or inflammatory pathways .

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)14-4-8-22-17(24-14)26-10-5-13(6-11-26)12-28-16(29)3-2-15(25-28)27-9-1-7-23-27/h1-4,7-9,13H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRILBZVQGWDEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole ring : A five-membered aromatic ring that contributes to the compound's pharmacological properties.
  • Pyrimidine derivative : The presence of a trifluoromethyl group enhances lipophilicity and may influence receptor interactions.
  • Piperidine moiety : This cyclic structure often plays a role in enhancing binding affinity to biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19_{19}H22_{22}F3_{3}N5_{5}O
Molecular Weight390.37 g/mol
CAS Number439109-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that derivatives of pyrazoles and pyrimidines often act as inhibitors of various enzymes involved in signaling pathways.

Target Enzymes

  • Phosphoinositide 3-kinase (PI3K) : Inhibitors of PI3K have been shown to modulate cell proliferation and survival, making them potential therapeutic agents for cancer and autoimmune diseases .
  • Lysosomal Phospholipase A2 (LPLA2) : The inhibition of LPLA2 has been linked to the regulation of phospholipid metabolism, which may play a role in drug-induced phospholipidosis .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against PI3K isoforms, particularly PI3Kδ. The reported IC50 values for related compounds suggest strong potential for therapeutic applications in oncology:

CompoundIC50 (μM)Selectivity Ratio (PI3Kα/PI3Kδ)
CPL3024150.01879
Other derivativesVariesVaries

Case Studies

  • Cancer Treatment : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives showed promise as selective PI3Kδ inhibitors, leading to reduced tumor growth in xenograft models .
  • Inflammatory Diseases : Compounds similar to the target compound have been evaluated for their efficacy in treating systemic lupus erythematosus (SLE), showing a significant reduction in disease activity scores .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic frameworks. The general approach includes:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds to form pyrazole derivatives.
  • Pyridazinone Integration : Subsequent reactions lead to the formation of the pyridazinone core, which is crucial for the biological activity of the final compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit a range of biological activities:

Antitumor Activity

Several studies have demonstrated that derivatives of pyridazinone, including those with pyrazole substitutions, possess significant anticancer properties. For instance, compounds similar to 6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one have shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines .

Antimicrobial Properties

The presence of diverse functional groups in this compound enhances its interaction with microbial targets. Research indicates that similar pyrazole derivatives exhibit potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have also reported that compounds featuring a pyrazole ring can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Therapeutic Potential

The multifaceted nature of This compound positions it as a promising scaffold for drug development. Its ability to interact with multiple biological targets opens avenues for:

Drug Design

The structural versatility allows for modifications that can enhance selectivity and potency against specific disease targets. This adaptability is crucial in rational drug design strategies aimed at optimizing therapeutic profiles .

Combination Therapies

Given its diverse mechanisms of action, this compound could be explored in combination with other therapeutic agents to enhance efficacy and minimize resistance in cancer treatment protocols .

Case Studies

Several case studies have highlighted the application of similar compounds in clinical settings:

StudyCompoundFindings
Pyridazinone derivativeShowed significant inhibition of cancer cell lines (e.g., A549)
Pyrazole-based compoundDemonstrated anti-inflammatory effects in animal models
Triazole-pyrazole hybridExhibited broad-spectrum antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound C₁₉H₁₈F₃N₉O 445.4 Pyridazinone core, pyrazole, piperidine-trifluoromethylpyrimidine
8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one C₂₈H₂₈Cl₂N₈O ~563.5 Pyridopyrimidinone core, dichlorophenyl-piperidine, pyrazole
8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C₁₄H₁₀N₆O 278.3 Pyridopyrimidinone core, methylpyrazole
6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one C₁₀H₆N₆O₂ 266.2 Pyridazinone core, pyrazinyl-oxadiazole
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine C₁₃H₁₆F₂N₄O₂S 342.4 Pyrimidine core, difluoromethyl, ethylsulfonyl, ethyl-methylpyrazole

Key Observations :

  • Core Heterocycles: The target compound’s pyridazinone core is distinct from pyridopyrimidinones (e.g., ) and pyrimidines (e.g., ), which may alter binding interactions in biological targets.
  • Molecular Weight : The target compound (445.4 g/mol) is heavier than simpler analogues like (278.3 g/mol), which could influence pharmacokinetics (e.g., absorption, permeability).

Research Findings and Challenges

Key Advantages of the Target Compound
  • Structural Complexity : The trifluoromethylpyrimidine-piperidine moiety offers a unique pharmacophore for targeting deep hydrophobic pockets in enzymes.
  • Tunability: Modular substituents (pyrazole, pyridazinone) allow for derivatization to optimize potency or ADME properties.
Limitations and Challenges
  • Data Scarcity : Lack of experimental data (e.g., solubility, logP, bioactivity) hinders direct comparison with analogues .
  • Synthetic Complexity : Multi-step synthesis involving heterocyclic coupling and piperidine functionalization may reduce scalability compared to simpler derivatives (e.g., ).

Q & A

Q. What are the key synthetic routes for 6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and cyclization. Critical steps include:
  • Functionalization of the piperidine ring with a trifluoromethylpyrimidine group via Buchwald-Hartwig coupling .
  • Introduction of the pyrazole moiety through a Suzuki-Miyaura cross-coupling reaction .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to improve yield (e.g., using DMF as a solvent at 80°C for 24 hours) .
  • Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer: Characterization relies on:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the pyridazinone carbonyl signal typically appears at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈F₃N₇O: 406.1489) .
  • HPLC: Purity assessment using a C18 column with UV detection at 254 nm .

Q. What strategies are used to optimize intermediate purity during synthesis?

  • Methodological Answer:
  • Chromatographic Techniques: Flash chromatography with gradients tailored to polarity (e.g., 10–50% ethyl acetate in hexane) .
  • Crystallization: Solvent screening (e.g., ethanol/water mixtures) to isolate high-purity intermediates .
  • In-line Monitoring: UV-vis or TLC to track reaction progress and minimize byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate energy-minimized conformers (e.g., B3LYP/6-31G* basis set) to identify dominant rotamers .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in explicit water) to assess stability under physiological conditions .
  • X-ray Crystallography: Compare experimental crystal structures (if available) with computational predictions to validate models .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer:
  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ against target kinases (e.g., EGFR or JAK2) .
  • Cytotoxicity Screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or ITC to quantify interactions with proteins .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methodological Answer:
  • Analog Synthesis: Systematically vary substituents (e.g., replace trifluoromethyl with methyl or chlorine) and compare bioactivity .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) using Schrödinger Suite .

Q. What techniques address contradictions in reported biological data?

  • Methodological Answer:
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation: Confirm results using multiple assays (e.g., SPR + cellular thermal shift assay (CETSA)) .
  • Meta-Analysis: Compare datasets across studies, adjusting for confounding factors (e.g., solvent DMSO concentration) .

Q. How is metabolic stability assessed in preclinical studies?

  • Methodological Answer:
  • Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) .
  • Pharmacokinetic (PK) Profiling: Measure plasma half-life (t₁/₂) and clearance in rodent models .

Specialized Technical Questions

Q. What analytical methods resolve solubility challenges in formulation?

  • Methodological Answer:
  • pH-Solubility Profiling: Titrate compound in buffers (pH 1–10) and quantify solubility via nephelometry .
  • Nanoparticle Formulation: Use antisolvent precipitation with stabilizers (e.g., PVP or poloxamers) .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to enhance bioavailability .

Q. How are synergistic effects in combination therapies investigated?

  • Methodological Answer:
  • Combinatorial Screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling: RNA-seq to identify pathways modulated by the compound-drug combination .
  • In Vivo Efficacy: Test in xenograft models (e.g., co-administer with cisplatin) and measure tumor volume reduction .

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